Cas no 1085-42-3 (benzyl(1-phenylpropan-2-yl)amine)

1085-42-3 structure
Nome del prodotto:benzyl(1-phenylpropan-2-yl)amine
benzyl(1-phenylpropan-2-yl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine, a-methyl-N-(phenylmethyl)-
- 1-Phenyl-2-benzylamino-propan
- norbenzphetamine
- 1-Phenyl-2-benzylamino-propan [German]
- 1-Phenyl-2-benzylaminopropane
- N-benzyl-1-phenylpropan-2-amine
- Phenethylamine, N-benzyl-alpha-methyl-
- benzyl(1-phenylpropan-2-yl)amine
- N-benzyl-1-phenyl-propan-2-amine
- 57378-23-1
- 1-Phenyl-2-(benzylamino)propane
- NS00115989
- 1085-42-3
- DTXSID40910755
- Q27895620
- PD127716
- SCHEMBL2451256
- Phenethylamine, N-benzyl-.alpha.-methyl-
- N-Benzyl-amphetamin
- BAA08542
- Desmethylbenzphetamine
- N-BENZYL-.ALPHA.-METHYLPHENETHYLAMINE
- AKOS005393630
- 2-benzsnethanamine, N-benzyl-1-methyl-
- N-Benzylamphetamine
- EN300-306260
- 1-PHENYL-2-((PHENYLMETHYL)AMINO)PROPANE
- UNII-1OV1CK7BED
- A1-05498
- 1OV1CK7BED
- Benzeneethanamine, alpha-methyl-N-(phenylmethyl)-, (+-)-
- Benzeneethanamine, .alpha.-methyl-N-(phenylmethyl)-
- N-Benzyl-1-phenyl-2-propanamine #
- 1-(2-benzylphenyl)propan-2-amine
- DS-016001
- STK088687
-
- MDL: MFCD00869419
- Inchi: InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
- Chiave InChI: JLCDKDGHTWGGQM-UHFFFAOYSA-N
- Sorrisi: CC(CC1C=CC=CC=1)NCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 225.15187
- Massa monoisotopica: 225.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 3.7
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 339.0±11.0 °C at 760 mmHg
- Punto di infiammabilità: 157.4±11.4 °C
- Indice di rifrazione: 1.573
- PSA: 12.03
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
benzyl(1-phenylpropan-2-yl)amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
benzyl(1-phenylpropan-2-yl)amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM441889-500mg |
norbenzphetamine |
1085-42-3 | 95%+ | 500mg |
$648 | 2023-02-26 | |
Chemenu | CM441889-100mg |
norbenzphetamine |
1085-42-3 | 95%+ | 100mg |
$256 | 2023-02-26 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000185629-1g |
benzyl(1-phenylpropan-2-yl)amine |
1085-42-3 | 95+% | 1g |
¥6364.00 | 2023-09-15 | |
Matrix Scientific | 178347-2.500g |
N-Benzyl-1-phenylpropan-2-amine, 95% |
1085-42-3 | 95% | 2.500g |
$1320.00 | 2023-09-11 | |
Enamine | EN300-306260-1.0g |
benzyl(1-phenylpropan-2-yl)amine |
1085-42-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
Chemenu | CM441889-1g |
norbenzphetamine |
1085-42-3 | 95%+ | 1g |
$822 | 2023-02-26 | |
Enamine | EN300-306260-0.1g |
benzyl(1-phenylpropan-2-yl)amine |
1085-42-3 | 95% | 0.1g |
$257.0 | 2023-09-05 | |
Chemenu | CM441889-250mg |
norbenzphetamine |
1085-42-3 | 95%+ | 250mg |
$353 | 2023-02-26 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y65610-1g |
norbenzphetamine |
1085-42-3 | 1g |
¥12260.00 | 2023-09-15 | ||
Aaron | AR009RO7-5g |
norbenzphetamine |
1085-42-3 | 95% | 5g |
$2984.00 | 2025-01-23 |
benzyl(1-phenylpropan-2-yl)amine Letteratura correlata
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
1085-42-3 (benzyl(1-phenylpropan-2-yl)amine) Prodotti correlati
- 457-87-4(Benzeneethanamine,N-ethyl-a-methyl-)
- 1354359-54-8((1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid)
- 2172102-13-3(5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-2-hydroxybenzoic acid)
- 21962-45-8(4-Formyl-3-methoxybenzonitrile)
- 959616-05-8(Pyrido[2,3-b]pyrazin-2(1H)-one, 7-bromo-)
- 866151-38-4(Piperazine, 1-(2-chlorophenyl)-4-hexyl-)
- 1406156-24-8(4-chloro-N-(2,4-diMethoxybenzyl)-1,2,5-thiadiazol-3-aMine)
- 2228511-71-3(3-(3-ethyloxetan-3-yl)azetidin-3-ol)
- 946345-65-9(N-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide)
- 2219419-28-8(rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, trans)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
